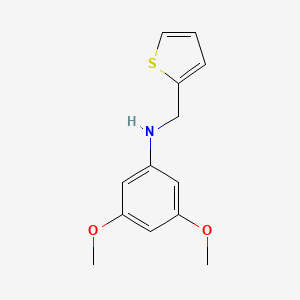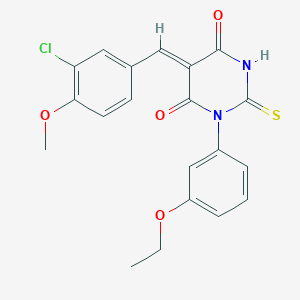![molecular formula C16H17NO5 B5208985 1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5208985.png)
1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene, also known as ENB, is a chemical compound that has been extensively studied in the field of scientific research. ENB is a versatile compound that has a wide range of applications, including in the field of medicinal chemistry, biochemistry, and pharmaceuticals. In
Wirkmechanismus
1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene exerts its biological effects through a variety of mechanisms. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. This compound has also been found to interact with various receptors, including the dopamine D2 receptor and the sigma-1 receptor. This compound has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been found to exhibit anti-cancer effects through the induction of apoptosis and the inhibition of cell proliferation. This compound has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene has several advantages for lab experiments. This compound is a highly specific compound that can be used to study specific biological processes. This compound is also a versatile compound that can be used in a wide range of assays, including in vitro and in vivo assays. However, this compound also has some limitations for lab experiments. This compound is a complex compound that requires specialized equipment and expertise for its synthesis and analysis. This compound is also a relatively expensive compound, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene. One future direction is the development of novel this compound derivatives with improved biological activity and specificity. Another future direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to determine the optimal dosage and administration route for this compound in clinical applications. Another future direction is the study of the potential side effects of this compound in vivo. This will help to ensure the safety of this compound in clinical applications. Finally, the development of novel this compound-based imaging agents for the diagnosis and monitoring of various diseases is another promising future direction.
Synthesemethoden
1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-nitrophenol with ethylene oxide to produce 2-(4-nitrophenoxy)ethanol. The second step involves the reaction of 2-(4-nitrophenoxy)ethanol with 4-ethoxybenzyl chloride to produce this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene has been extensively studied in the field of scientific research due to its unique properties. This compound has been found to have a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmaceuticals. This compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied as a potential tool for the study of protein-protein interactions and as a potential imaging agent.
Eigenschaften
IUPAC Name |
1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-2-20-15-5-3-4-6-16(15)22-12-11-21-14-9-7-13(8-10-14)17(18)19/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBPEPYKIMPSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5208902.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B5208905.png)
![4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5208911.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5208924.png)
![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol dihydrochloride](/img/structure/B5208925.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5208926.png)


![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5208942.png)

![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5208955.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5208964.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5208975.png)
